molecular formula C9H12ClNO B13210135 5-chloro-N-ethyl-2-methoxyaniline

5-chloro-N-ethyl-2-methoxyaniline

Cat. No.: B13210135
M. Wt: 185.65 g/mol
InChI Key: WRCVBLZXCRSVEG-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-2-methoxyaniline is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by an ethyl group and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-2-methoxyaniline typically involves the reaction of 5-chloro-2-methoxyaniline with ethylating agents. One common method is the nucleophilic substitution reaction, where 5-chloro-2-methoxyaniline reacts with ethyl halides under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-ethyl-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxyaniline: This compound is similar in structure but lacks the ethyl group on the nitrogen atom.

    2-methoxyaniline: This compound lacks both the chloro and ethyl groups.

    N-ethyl-2-methoxyaniline: This compound lacks the chloro group.

Uniqueness

5-chloro-N-ethyl-2-methoxyaniline is unique due to the presence of both the chloro and ethyl groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

5-chloro-N-ethyl-2-methoxyaniline

InChI

InChI=1S/C9H12ClNO/c1-3-11-8-6-7(10)4-5-9(8)12-2/h4-6,11H,3H2,1-2H3

InChI Key

WRCVBLZXCRSVEG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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